molecular formula C16H25NO2 B2367699 Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate CAS No. 2230803-87-7

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate

Cat. No.: B2367699
CAS No.: 2230803-87-7
M. Wt: 263.381
InChI Key: UJOQFLQYYDTKTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is an organic compound with the molecular formula C16H25NO2 It is a derivative of propanoic acid and features a tert-butyl ester group, a phenyl ring, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate typically involves the esterification of 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions usually include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate is unique due to its specific structural features, such as the combination of a tert-butyl ester group and an aminomethyl-substituted phenyl ring. These characteristics make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)19-14(18)16(4,5)10-12-6-8-13(11-17)9-7-12/h6-9H,10-11,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQFLQYYDTKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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